![molecular formula C12H13N3O2 B1528000 Ethyl 1-(o-tolyl)-1H-1,2,4-triazole-3-carboxylate CAS No. 1245646-71-2](/img/structure/B1528000.png)
Ethyl 1-(o-tolyl)-1H-1,2,4-triazole-3-carboxylate
Overview
Description
Ethyl 1-(o-tolyl)-1H-1,2,4-triazole-3-carboxylate is an organic compound that is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis and as a catalyst in various biochemical and physiological reactions. This compound has a number of advantages and limitations that should be taken into consideration when conducting laboratory experiments.
Scientific Research Applications
Structural Characterization and Synthesis
- Structural Analysis and Synthesis Techniques : The structural properties of Ethyl 1-(o-tolyl)-1H-1,2,4-triazole-3-carboxylate and related compounds have been extensively studied. Research has focused on the synthesis, characterization, and application of novel coupling reagents in peptide synthesis, demonstrating high coupling efficiency and utility in complex synthesis processes (Jiang et al., 1998).
Biological Interactions and Applications
- Protein Interaction Studies : Studies have been conducted to understand the interaction of this compound derivatives with globular proteins such as human serum albumin (HSA), human immunoglobulin (HIgG), and bovine hemoglobin (BHb). These interactions were characterized using spectroscopic methods, revealing that hydrophobic forces play a significant role in stabilizing the compound-protein systems and suggesting potential for drug development (Li et al., 2019).
Chemical and Corrosion Inhibition Properties
- Corrosion Inhibition : Novel triazole derivatives, including this compound, have been evaluated for their potential as ecological corrosion inhibitors for mild steel in acidic environments. These studies indicate that such compounds are effective in protecting metal surfaces from corrosion, showcasing their practical applications in industrial settings (Nahlé et al., 2021).
Fluorescence and Sensing Applications
- Mercury Ion Sensing : Research has introduced this compound derivatives as fluorescence probes for detecting mercury (Hg2+) ions. These compounds exhibit significant fluorescence enhancement in the presence of Hg2+, offering a promising approach for environmental monitoring and the detection of heavy metals in biological samples (Liu et al., 2020).
properties
IUPAC Name |
ethyl 1-(2-methylphenyl)-1,2,4-triazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-3-17-12(16)11-13-8-15(14-11)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDGBYYXSWIIBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=N1)C2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745204 | |
Record name | Ethyl 1-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1245646-71-2 | |
Record name | Ethyl 1-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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